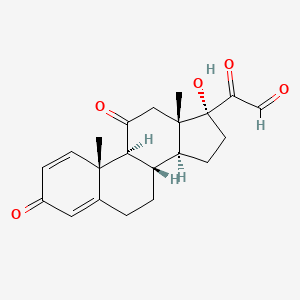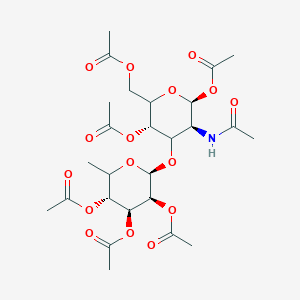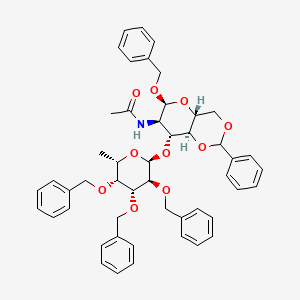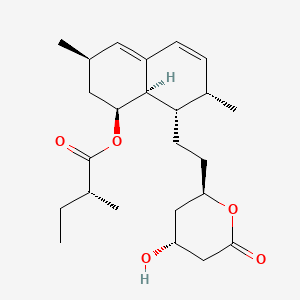
19-Carboxy cholesterol
Overview
Description
19-Carboxy cholesterol, also known as (3beta)-3-Hydroxycholest-5-en-19-oic acid, is a derivative of cholesterol. It is characterized by the presence of a carboxyl group at the 19th position of the cholesterol molecule. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
Mechanism of Action
Target of Action
19-Carboxy cholesterol primarily targets G-Protein Coupled Receptors (GPCRs) . GPCRs are the largest class of molecules involved in signal transduction across membranes and represent major targets in the development of novel drug candidates in all clinical areas . Cholesterol is an essential structural component of membranes that contributes to membrane integrity and fluidity . It plays a critical role in the maintenance of cellular activities .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in cellular functions. The GPCRs interact with cholesterol, which can influence the structure and function of GPCRs through a direct/specific interaction or indirectly by altering membrane physical properties .
Biochemical Pathways
The biochemical pathways affected by this compound involve cholesterol metabolism. Major pathways of cholesterol metabolism in cancer cells include cholesterol biosynthesis, uptake, efflux, and esterification . Cholesterol metabolism plays an important role in tumorigenesis and progression .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). As both THC and CBD are hepatically metabolized, the potential exists for pharmacokinetic drug interactions via inhibition or induction of enzymes or transporters . .
Result of Action
The result of the action of this compound involves molecular and cellular effects. By inhibiting the endogenous production of cholesterol within the liver, statins lower abnormal cholesterol and lipid levels and ultimately reduce the risk of cardiovascular disease .
Action Environment
The action environment of this compound involves the influence of environmental factors on its action, efficacy, and stability. Cholesterol can alter the packing of lipids and thus increase membrane order . This has led to the hypothesis that cholesterol is responsible for the formation of lipid rafts and caveolae, regions of the membrane enriched in cholesterol and sphingolipids with higher order than the bulk of the membrane .
Biochemical Analysis
Biochemical Properties
As a derivative of cholesterol, it may interact with various enzymes, proteins, and other biomolecules involved in cholesterol metabolism and transport
Cellular Effects
The cellular effects of 19-Carboxy cholesterol are currently unknown. Cholesterol, the parent compound, plays a significant role in cell function. It is an essential component of cell membranes, influencing membrane fluidity and function . It also impacts cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound is not well-studied. Cholesterol, from which this compound is derived, interacts with various biomolecules at the molecular level. For instance, cholesterol can bind to G-protein coupled receptors (GPCRs), influencing their structure and function
Metabolic Pathways
Cholesterol, the parent compound, is involved in several metabolic pathways, including the synthesis of steroid hormones and bile acids
Transport and Distribution
Cholesterol, the parent compound, is transported and distributed within cells and tissues through various mechanisms, including lipoprotein particles
Subcellular Localization
Enzymes involved in cholesterol biosynthesis, the process from which this compound is derived, have been found in various subcellular locations, including the endoplasmic reticulum and peroxisomes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 19-Carboxy cholesterol typically involves the oxidation of cholesterol. One common method includes the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the carboxyl group at the 19th position. The reaction is usually carried out in an organic solvent like dichloromethane or acetone, and the temperature is maintained at a moderate level to prevent over-oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of biocatalysts or enzymes that specifically target the 19th position of cholesterol for oxidation. The use of microbial fermentation processes is also explored to achieve higher yields and purity of the compound.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form more complex derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The carboxyl group can be reduced to an alcohol group using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group at the 3rd position can be substituted with other functional groups using reagents like tosyl chloride or methanesulfonyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acetone at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Tosyl chloride in pyridine at 0°C.
Major Products Formed:
Oxidation: Formation of 19-carboxy-3-keto derivatives.
Reduction: Formation of 19-hydroxy cholesterol.
Substitution: Formation of 3-tosyl-19-carboxy cholesterol.
Scientific Research Applications
19-Carboxy cholesterol has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex steroidal compounds.
Biology: Studied for its role in cellular processes and membrane dynamics.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cholesterol-related disorders.
Industry: Utilized in the production of steroid-based pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.
Comparison with Similar Compounds
Cholesterol: The parent compound, essential for membrane structure and precursor for steroid hormones.
7-Dehydrocholesterol: A precursor to vitamin D3, differing by the presence of a double bond at the 7th position.
Cholesteryl esters: Storage form of cholesterol, differing by the esterification of the hydroxyl group at the 3rd position.
Uniqueness of 19-Carboxy Cholesterol: The presence of the carboxyl group at the 19th position distinguishes this compound from other cholesterol derivatives. This modification imparts unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[(3S,8S,9S,10S,13R,14S,17R)-3-hydroxy-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-10-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O3/c1-18(2)6-5-7-19(3)23-10-11-24-22-9-8-20-16-21(29)12-15-28(20,17-26(30)31)25(22)13-14-27(23,24)4/h8,18-19,21-25,29H,5-7,9-17H2,1-4H3,(H,30,31)/t19-,21+,22+,23-,24+,25+,27-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWNOKZYGHTMTJ-ROUDTPAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50725190 | |
| Record name | [(3S,8S,9S,10S,13R,14S,17R)-3-Hydroxy-13-methyl-17-(6-methylheptan-2-yl)-1,2,3,4,7,8,9,11,12,13,14,15,16,17-tetradecahydro-10H-cyclopenta[a]phenanthren-10-yl]acetic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50725190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26319-96-0 | |
| Record name | [(3S,8S,9S,10S,13R,14S,17R)-3-Hydroxy-13-methyl-17-(6-methylheptan-2-yl)-1,2,3,4,7,8,9,11,12,13,14,15,16,17-tetradecahydro-10H-cyclopenta[a]phenanthren-10-yl]acetic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50725190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester](/img/structure/B1141094.png)





